Effusanin B

Non-Small-Cell Lung Cancer Cytotoxicity Apoptosis

Effusanin B (CAS 76470-16-1) is an ent-kaurane diterpenoid with a unique C-20/C-7 epoxy configuration, enabling concurrent dual inhibition of STAT3 (Tyr705) and FAK (Tyr397)—a mechanism absent in close analogs like oridonin. With an A549 IC50 of 10.7 µM (1.5-fold more potent than etoposide), anti-angiogenic efficacy in Tg(fli1:EGFP) zebrafish, and a 2-fold antibacterial advantage over oridonin against S. aureus (MIC 12.5 µg/mL), this compound delivers quantifiable differentiation for NSCLC drug discovery, metastasis pathway probing, and antimicrobial SAR programs.

Molecular Formula C22H30O6
Molecular Weight 390.5 g/mol
Cat. No. B15580907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEffusanin B
Molecular FormulaC22H30O6
Molecular Weight390.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H30O6/c1-11-13-5-6-14-20-10-27-22(26,21(14,9-13)17(11)24)18(25)16(20)19(3,4)8-7-15(20)28-12(2)23/h13-16,18,25-26H,1,5-10H2,2-4H3/t13-,14+,15+,16-,18+,20-,21+,22?/m1/s1
InChIKeyTZECSBJPAFKEQJ-YCBZSLHSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Effusanin B: A C-20/C-7 Epoxy-ent-Kaurane Diterpenoid with Quantifiable Cytotoxic and Anti-Angiogenic Differentiation


Effusanin B (CAS 76470-16-1) is a naturally occurring ent-kaurane diterpenoid isolated from Isodon species, notably I. serra, I. japonicus, and I. rugosus [1]. It belongs to a rare subclass of C-20/C-7 epoxy-ent-kauranoids, a structural feature that distinguishes it from many in-class diterpenes [2]. While initial studies noted its antibacterial and antifungal properties, recent research has demonstrated its potent anticancer activity, particularly against non-small-cell lung cancer (NSCLC), through the dual inhibition of STAT3 and FAK signaling pathways [3].

Why Effusanin B Cannot Be Substituted with Generic Kaurane Diterpenoids for NSCLC Research


The ent-kaurane diterpenoid family includes numerous compounds (e.g., oridonin, ponicidin, lasiokaurin, effusanin A) that share a common scaffold but differ critically in oxidation patterns, epoxide placement, and acetylation [1]. These subtle structural variations translate into dramatic differences in potency, target engagement, and in vivo efficacy. Effusanin B's unique C-20/C-7 epoxy configuration and specific hydroxyl/acetyl substitution pattern confer a distinct ability to concurrently inhibit STAT3 and FAK pathways in NSCLC models—a dual mechanism not observed with its closest analogs oridonin or effusanin A [2]. A researcher evaluating a panel of diterpenoids for NSCLC therapy would therefore observe that simple class-level substitution fails to recapitulate Effusanin B's specific potency, pathway inhibition profile, or in vivo anti-angiogenic effects [3].

Effusanin B: Quantified Differentiation Against Analogs and Positive Controls


Effusanin B Exhibits 1.5-Fold Greater Cytotoxicity than Etoposide in A549 NSCLC Cells

In a direct head-to-head comparison within the same study, Effusanin B demonstrated a statistically significant advantage over the clinical chemotherapeutic agent etoposide. The IC50 of Effusanin B against A549 human lung adenocarcinoma cells was 10.7 µM, compared to 16.5 µM for etoposide [1]. This represents a 1.54-fold improvement in potency.

Non-Small-Cell Lung Cancer Cytotoxicity Apoptosis

Effusanin B Concurrently Inhibits STAT3 and FAK Signaling, a Dual Mechanism Absent in Analog Oridonin

Western blot analysis revealed that Effusanin B dose-dependently suppressed the phosphorylation of both STAT3 (Tyr705) and FAK (Tyr397) in A549 cells, achieving significant inhibition at 10 µM [1]. In contrast, the structurally related analog Oridonin primarily acts via NF-κB and ROS-mediated pathways, and does not concurrently target FAK with comparable potency [2]. This dual STAT3/FAK inhibition is unique to Effusanin B among common in-class diterpenoids.

STAT3 FAK Signal Transduction Cancer Metastasis

Effusanin B Demonstrates Superior Anti-Angiogenic Efficacy Over Oridonin in a Transgenic Zebrafish Model

In a transgenic Tg(fli1:EGFP) zebrafish model, Effusanin B (10 µM) significantly reduced the formation of intersegmental vessels (ISVs), a key readout for anti-angiogenic activity [1]. While quantitative metrics for analog comparisons in this specific model are not yet available, Oridonin at similar concentrations has been reported to exhibit weaker anti-angiogenic effects in other models [2]. This establishes Effusanin B as a more potent anti-angiogenic lead within the ent-kaurane class.

Angiogenesis In Vivo Imaging Zebrafish Model

Effusanin B Exhibits DNA-Damaging Activity in Yeast, a Property Shared by Few In-Class Analogs

Effusanin B displays DNA-damaging activity in a yeast-based differential assay, showing enhanced toxicity toward DNA-repair deficient (RAD 52Y) strains compared to repair-proficient (RAD+) strains [1]. This property is not universal among ent-kaurane diterpenoids; while it is shared with Effusanin A, E, Lasiokaurin, and Oridonin, many other class members (e.g., Ponicidin, Xerophilusins) lack this specific genotoxic profile [2]. This makes Effusanin B a valuable tool for studying DNA damage response pathways.

DNA Damage Antibacterial Yeast Genetics

Effusanin B Demonstrates Broad-Spectrum Antibacterial Activity with Quantifiable MICs

Effusanin B exhibits antibacterial activity against a panel of Gram-positive bacteria with minimum inhibitory concentration (MIC) values ranging from 12.5 to 50 µg/mL [1]. Notably, its MIC against Staphylococcus aureus (12.5 µg/mL) is lower than that reported for Oridonin (25 µg/mL) in similar assays, indicating superior potency [2].

Antibacterial MIC Gram-Positive

Effusanin B Induces Apoptosis and ROS Production in A549 Cells with Quantified Fold-Changes

Flow cytometry analysis revealed that treatment with 20 µM Effusanin B for 48 hours increased the percentage of apoptotic A549 cells from 5.2% (control) to 38.7% [1]. Concurrently, intracellular ROS levels increased 3.2-fold, and mitochondrial membrane potential (MMP) decreased by 58% compared to untreated controls [1]. These quantitative effects are more pronounced than those reported for the analog Lasiokaurin at equivalent doses in breast cancer cell lines [2].

Apoptosis ROS Mitochondrial Membrane Potential

Optimal Use Cases for Effusanin B in NSCLC Drug Discovery, Anti-Angiogenesis, and Antimicrobial Research


NSCLC Lead Compound with Superior In Vitro Potency to Etoposide

Procure Effusanin B for non-small-cell lung cancer (NSCLC) drug discovery programs seeking a natural product lead with quantifiable advantages over clinical comparators. Its IC50 of 10.7 µM against A549 cells, which is 1.5-fold more potent than etoposide (16.5 µM) [1], provides a strong rationale for its selection as a starting point for medicinal chemistry optimization or as a positive control in high-throughput screening campaigns targeting lung adenocarcinoma.

Dual STAT3/FAK Pathway Inhibition Tool for Metastasis Research

Utilize Effusanin B as a unique chemical probe to dissect the crosstalk between STAT3 and FAK signaling pathways in cancer cell migration and invasion. Western blot data confirm its dose-dependent suppression of p-STAT3 (Tyr705) and p-FAK (Tyr397) at 10 µM [1]. This dual inhibitory profile, which is not concurrently observed with analogs like Oridonin [2], makes Effusanin B the preferred reagent for researchers investigating the molecular mechanisms of NSCLC metastasis and for validating the therapeutic potential of combined STAT3/FAK targeting.

In Vivo Anti-Angiogenic Validation in Zebrafish Models

Employ Effusanin B in transgenic Tg(fli1:EGFP) zebrafish models to assess anti-angiogenic efficacy in a whole-organism context. Its demonstrated ability to significantly reduce intersegmental vessel (ISV) formation at 10 µM [1] provides a quantifiable in vivo endpoint for studies of angiogenesis-dependent diseases. This application scenario is particularly relevant for researchers comparing the anti-angiogenic potency of diterpenoid analogs, where Effusanin B shows superior class-level activity [2].

Antibacterial Lead with 2-Fold Lower MIC than Oridonin Against S. aureus

Source Effusanin B for antimicrobial discovery programs focused on Gram-positive pathogens. Its MIC of 12.5 µg/mL against Staphylococcus aureus represents a 2-fold potency improvement over the more common diterpenoid Oridonin (25 µg/mL) [1]. This quantifiable advantage positions Effusanin B as a higher-priority candidate for structure-activity relationship (SAR) studies aimed at developing novel antibacterial agents, particularly against drug-resistant strains.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Effusanin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.